Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-
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Overview
Description
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is an organic compound with the molecular formula C15H17NO It is a derivative of benzenamine, where the amine group is substituted with a 2,3-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with 2,3-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-methoxy-2-methyl-
- Benzenamine, 3-methyl-
- Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-
Uniqueness
Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is unique due to the presence of the 2,3-dimethylphenoxy methyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives. This structural feature enhances its potential for specific applications in various fields.
Properties
CAS No. |
951913-94-3 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
MIAKMSOFFPAGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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